

Unveiling Synthetic Lethal Partners of BUR1: A Comparative Guide

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Compound of Interest

Compound Name: *BUR1*

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For researchers, scientists, and drug development professionals, understanding the genetic interaction network of key cellular regulators is paramount. This guide provides a comprehensive comparison of synthetic lethal interactions with mutations in **BUR1**, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in *Saccharomyces cerevisiae*. The data presented here is derived from a landmark global genetic interaction study, offering a quantitative foundation for further investigation and potential therapeutic targeting.

Abstract

Mutations in the **BUR1** gene, encoding a cyclin-dependent kinase, have been shown to be synthetically lethal with a variety of other gene mutations, revealing critical functional relationships and cellular pathways. This guide summarizes the significant synthetic lethal interactions of **BUR1** identified through a large-scale Synthetic Genetic Array (SGA) screen. We present quantitative data for the strongest interactions, detail the experimental protocols for SGA analysis and validation, and provide visual diagrams of the **BUR1** signaling pathway and experimental workflows to facilitate a deeper understanding of these genetic relationships.

I. Quantitative Analysis of BUR1 Synthetic Lethal Interactions

The following tables summarize the most significant negative genetic interactions (synthetic lethal or sick) identified for a **BUR1** mutant allele from a comprehensive Synthetic Genetic

Array (SGA) screen. The data is sourced from the supplementary materials of the study by Costanzo et al., Science 2016, which mapped a global genetic interaction network in yeast.

A negative genetic interaction score (SGA score) indicates that the double mutant exhibits a more severe fitness defect than expected from the individual mutants, suggesting a synthetic lethal or sick relationship. A lower (more negative) score signifies a stronger negative interaction. The p-value indicates the statistical significance of the observed interaction.

Table 1: Top 20 Negative Genetic Interactions with **bur1** Allele

Interacting Gene	Gene Description	SGA Score	p-value
spt5-194	Subunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation.	-0.42	< 0.001
ctk1Δ	Cyclin-dependent kinase involved in transcription elongation and 3'-end processing.	-0.38	< 0.001
spt4Δ	Subunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation.	-0.35	< 0.001
vac17Δ	Vacuole inheritance protein.	-0.33	< 0.001
kin28-16	Subunit of TFIIH, a kinase involved in transcription initiation and DNA repair.	-0.31	< 0.001
vac8Δ	Armadillo-repeat protein involved in vacuole inheritance and membrane fusion.	-0.29	< 0.001

rtf1Δ	Component of the Paf1 complex, involved in transcription elongation and histone modification.	-0.28	< 0.001
paf1Δ	Component of the Paf1 complex, involved in transcription elongation and histone modification.	-0.27	< 0.001
leo1Δ	Component of the Paf1 complex, involved in transcription elongation.	-0.26	< 0.001
ctr9Δ	Component of the Paf1 complex, involved in transcription elongation.	-0.25	< 0.001
cdc73Δ	Component of the Paf1 complex, involved in transcription elongation and mRNA export.	-0.24	< 0.001
set2Δ	Histone methyltransferase that methylates histone H3 at lysine 36.	-0.23	< 0.001
hpr1Δ	Component of the THO complex,	-0.22	< 0.001

	involved in transcription elongation and mRNA export.		
tho2Δ	Component of the THO complex, involved in transcription elongation and mRNA export.	-0.21	< 0.001
mft1Δ	Component of the THO complex, involved in transcription elongation and mRNA export.	-0.20	< 0.001
sub1Δ	PC4-like transcription coactivator, involved in transcription initiation and elongation.	-0.19	< 0.005
dst1Δ	Transcription elongation factor TFIIIS.	-0.18	< 0.005
bre1Δ	E3 ubiquitin ligase that monoubiquitinates histone H2B.	-0.17	< 0.005
lsm1Δ	Component of the Lsm1-7-Pat1 complex, involved in mRNA decapping and decay.	-0.16	< 0.01
ccr4Δ	Catalytic subunit of the Ccr4-Not	-0.15	< 0.01

deadenylase complex.

Note: The specific **bur1** allele used in the screen was a temperature-sensitive allele. The SGA scores and p-values are indicative of the fitness of the double mutants at a semi-permissive temperature.

II. Experimental Protocols

The identification of synthetic lethal interactions with **BUR1** mutations was primarily achieved through Synthetic Genetic Array (SGA) analysis, a high-throughput method for systematically creating double mutants in yeast.

A. Synthetic Genetic Array (SGA) Analysis

Objective: To systematically generate an array of double mutants by crossing a query strain carrying a **bur1** mutation with an array of deletion mutants for all non-essential genes in yeast and to score the fitness of the resulting double mutants.

Methodology:

- **Query Strain Construction:** A query strain of *Saccharomyces cerevisiae* with a specific **bur1** allele (e.g., a temperature-sensitive allele) is constructed in a specific genetic background suitable for SGA (e.g., containing markers for selection).
- **Mating:** The **bur1** query strain is mated with an ordered array of ~5000 viable haploid deletion mutants, each corresponding to a single non-essential gene. This is typically performed on solid medium using a robotic platform to handle the high-density arrays.
- **Diploid Selection:** The resulting diploid cells, heterozygous for both the **bur1** allele and the deletion allele, are selected on a medium that selects for the markers present in both parent strains.
- **Sporulation:** The diploid cells are then transferred to a medium that induces meiosis and sporulation, resulting in the formation of haploid spores.
- **Haploid Double Mutant Selection:** A series of selective plating steps are performed to select for haploid cells that carry both the **bur1** mutation and the deletion mutation. This involves

selecting for the appropriate mating type and the markers associated with both mutations.

- **Colony Size Measurement and Analysis:** The final array of double mutants is grown on solid medium, and the colony size of each double mutant is quantified using automated image analysis. The fitness of each double mutant is calculated by normalizing its colony size to that of control colonies.
- **Genetic Interaction Score Calculation:** A genetic interaction score (SGA score) is calculated for each double mutant. This score represents the difference between the observed fitness of the double mutant and the expected fitness, which is calculated based on the fitness of the two single mutants. A negative score indicates a synthetic sick or lethal interaction. Statistical significance (p-value) is also calculated for each interaction.

B. Validation of Synthetic Lethal Interactions: Spot Assay

Objective: To qualitatively validate the synthetic lethal interactions identified in the high-throughput SGA screen.

Methodology:

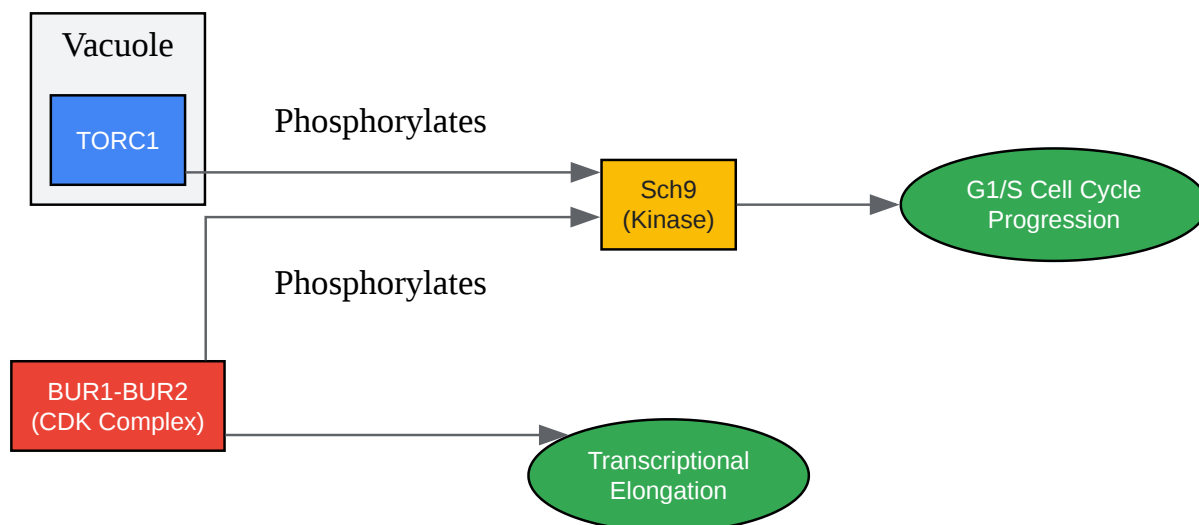
- **Strain Construction:** Haploid yeast strains carrying the **bur1** mutation, the single gene deletion of interest, and the double mutation are constructed using standard yeast genetic techniques. A wild-type strain is used as a control.
- **Cell Culture and Serial Dilution:** The yeast strains are grown in liquid culture to mid-log phase. The cultures are then normalized to the same optical density (OD), and a series of 10-fold serial dilutions are prepared.
- **Spotting:** A small volume (e.g., 5 μ L) of each dilution is spotted onto solid agar plates. The plates may contain standard growth medium or medium with specific stressors (e.g., temperature shifts for temperature-sensitive alleles).
- **Incubation:** The plates are incubated at the appropriate temperature for 2-3 days.
- **Phenotypic Analysis:** The growth of the different strains is visually compared. A synthetic lethal interaction is confirmed if the double mutant shows significantly reduced or no growth

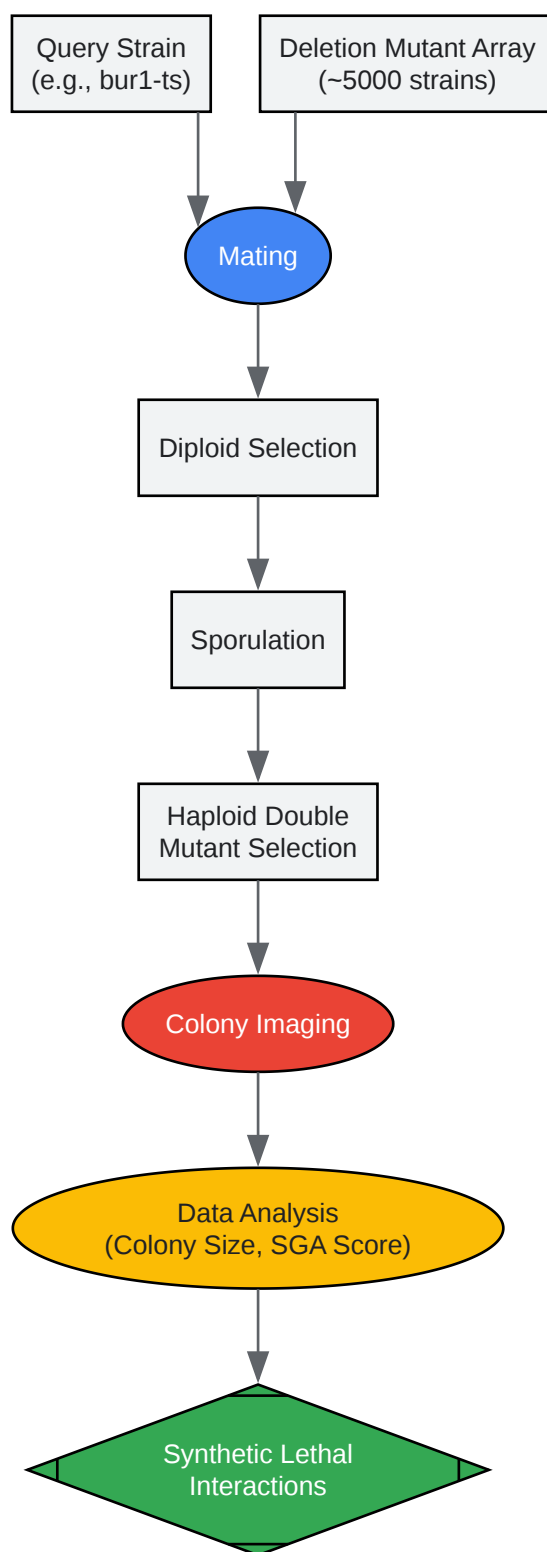
compared to the single mutants and the wild-type strain.

III. Visualizing **BUR1**'s Network and Experimental Design

A. **BUR1** Signaling Pathway

The following diagram illustrates the key known signaling pathway involving **BUR1** in the regulation of cell cycle progression, highlighting its parallel function with the TORC1 pathway.





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